molecular formula C10H11NO5 B1349519 4-(4-Nitrophenoxy)butanoic acid CAS No. 28341-54-0

4-(4-Nitrophenoxy)butanoic acid

Cat. No. B1349519
CAS RN: 28341-54-0
M. Wt: 225.2 g/mol
InChI Key: SZZXOFHUMXKGCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenoxy)butanoic acid is represented by the SMILES string O=N+C (C=C1)=CC=C1OCCCC (O)=O . The InChI representation is 1S/C10H11NO5/c12-10 (13)2-1-7-16-9-5-3-8 (4-6-9)11 (14)15/h3-6H,1-2,7H2, (H,12,13) .

Scientific Research Applications

  • Scientific Field: Environmental Science and Pollution Research
    • Application Summary : The compound is used in a study on anaerobic methane production .
    • Methods of Application : The corn straw (CS) with concentrations of 3%, 6%, and 9% (w/v) were pretreated by rumen fluid (RF) and then used for batched mesophilic biogas production .
    • Results or Outcomes : The highest accumulative methane production of 149.1 mL CH4/g volatile solid was achieved by 6% pretreated CS, which was 22% and 45% higher than 3% and 9%, respectively .
  • Scientific Field: Microbiology and Biotechnology
    • Application Summary : The compound is used in a study on n-butanol and butyrate production using engineered Clostridium tyrobutyricum .
    • Methods of Application : The engineered C. tyrobutyricum with a high metabolic flux toward butyryl-CoA produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .
    • Results or Outcomes : The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields and productivities are the most promising hosts for potential industrial applications .
  • Scientific Field: Chemical Industry
    • Application Summary : The compound is used in the production of other chemicals .
    • Methods of Application : The compound is used as a starting material in the synthesis of other chemicals .
    • Results or Outcomes : The outcomes of these syntheses are dependent on the specific reactions and conditions used .

properties

IUPAC Name

4-(4-nitrophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXOFHUMXKGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182583
Record name Butyric acid, 4-(p-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)butanoic acid

CAS RN

28341-54-0
Record name 4-(4-Nitrophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28341-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-(p-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-(p-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Zhang, B Bao, X Yu, L Tong, Y Luo, Q Huang… - Bioorganic & medicinal …, 2013 - Elsevier
A novel class of podophyllotoxin derivatives have been designed and synthesized based on the synergistic antitumor effects of topoisomerase II and histone deacetylase inhibitors. …
Number of citations: 42 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
ZL Wu, ZY Li - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
The asymmetric hydrolysis of several 3-hydroxy-4-aryloxybutanenitriles using Rhodococcus sp. CGMCC 0497 was studied. It was revealed that the reaction temperature of 20C was …
Number of citations: 29 www.sciencedirect.com
J Freedman, KT Stewart - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
Several methods for the preparation of 3,4‐dihydro‐1‐benzoxepin‐5(2H)‐ones are described. In addition to the desired ketones, a variety of novel by‐products have been isolated. …
Number of citations: 15 onlinelibrary.wiley.com

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